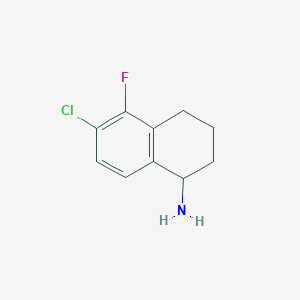

6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

6-chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2 |

InChI Key |

BLHNFCKNBBEKDO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C2=C(C1)C(=C(C=C2)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

Friedel-Crafts Acylation: The starting material, naphthalene, undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Reduction: The acylated product is then reduced to form the corresponding alcohol.

Halogenation: The alcohol undergoes halogenation to introduce the chlorine and fluorine atoms at specific positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to remove the halogen atoms or to convert the amine group to an alkyl group.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Dehalogenated or alkylated amine derivatives.

Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogenation Effects

The substitution pattern and halogen type significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Halogen Synergy: The combination of Cl and F in 6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine balances lipophilicity (Cl) and electronegativity (F), which may optimize blood-brain barrier penetration compared to mono-halogenated analogs .

- Stereochemical Impact : Enantiomers like (R)- and (S)-configurations (e.g., ) exhibit distinct biological activities, underscoring the importance of chiral synthesis for target specificity .

Biological Activity

6-Chloro-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS No. 1337141-78-2) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : CHClFN

- Molecular Weight : 201.65 g/mol

- Structural Characteristics : The compound features a tetrahydronaphthalene core substituted with chlorine and fluorine atoms, which may influence its reactivity and biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Receptor Interaction : The presence of halogen substituents can enhance binding affinity to certain receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Oxidative Stress Modulation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels which can trigger apoptosis.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its effects on cancer cell lines and other biological systems.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration Range | Observed Effect |

|---|---|---|---|

| Cytotoxicity | HCT116 (colon cancer) | 0.1 - 100 µg/mL | Induced cell death via apoptosis |

| Antioxidant Activity | MDA-MB-231 (breast cancer) | 10 - 50 µM | Reduced oxidative stress levels |

| Enzyme Inhibition | Various kinases | Varies | Potential inhibition of growth factors |

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on HCT116 colon cancer cells. The results showed that treatment with the compound at concentrations above 10 µg/mL resulted in significant reductions in cell viability. This effect was attributed to the activation of apoptotic pathways mediated by increased ROS production.

Case Study 2: Antioxidant Properties

In another study focusing on MDA-MB-231 breast cancer cells, the compound demonstrated antioxidant properties at lower concentrations (10 - 50 µM). It was observed that the compound effectively reduced intracellular ROS levels and improved cell viability compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.